molecular formula C13H11ClO B1422136 4-(3-Chloro-4-methylphenyl)phenol CAS No. 191724-14-8

4-(3-Chloro-4-methylphenyl)phenol

Cat. No.: B1422136
CAS No.: 191724-14-8
M. Wt: 218.68 g/mol
InChI Key: ZWSYNGNKSHPQNU-UHFFFAOYSA-N
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Description

4-(3-Chloro-4-methylphenyl)phenol is an organic compound with the molecular formula C13H11ClO. It is a derivative of phenol, characterized by the presence of a chlorine atom and a methyl group on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

4-(3-Chloro-4-methylphenyl)phenol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential antimicrobial properties and its effects on biological systems.

    Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly for its antimicrobial and anti-inflammatory properties.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Safety and Hazards

“4-(3-Chloro-4-methylphenyl)phenol” is toxic by ingestion, inhalation, or skin absorption . It is used as an external germicide and as a preservative in paints and inks . It is also corrosive to metals . Dust on elevated surfaces may create a dust cloud explosion hazard .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(3-Chloro-4-methylphenyl)phenol can be synthesized through several methods. One common approach involves the reaction of 3-chloro-4-methylphenylboronic acid with phenol in the presence of a palladium catalyst. This reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the chlorination of 4-methylphenol (p-cresol) followed by a coupling reaction with phenol. This process is optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Chloro-4-methylphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.

    Substitution: The chlorine atom in this compound can be substituted with other functional groups, such as amines or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as sodium amide or Grignard reagents are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while substitution reactions can produce a variety of derivatives with different functional groups.

Comparison with Similar Compounds

    4-Chloro-3-methylphenol: This compound is similar in structure but lacks the additional phenyl group.

    4-Methylphenol (p-cresol): A precursor in the synthesis of 4-(3-Chloro-4-methylphenyl)phenol, it has similar chemical properties but different applications.

    4-Chlorophenol: Another related compound, differing by the absence of the methyl group.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorine atom and a methyl group on the benzene ring, along with the phenol moiety, makes it particularly versatile in various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-(3-chloro-4-methylphenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO/c1-9-2-3-11(8-13(9)14)10-4-6-12(15)7-5-10/h2-8,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWSYNGNKSHPQNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(C=C2)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50683509
Record name 3'-Chloro-4'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191724-14-8
Record name 3'-Chloro-4'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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